2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-29-19-8-6-17(7-9-19)20-13-31-23(24-20)25-21(27)14-30-15-22(28)26-11-10-16-4-2-3-5-18(16)12-26/h2-9,13H,10-12,14-15H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIRUFORMFEKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide involves a multistep process:
Formation of the Isoquinolinyl Precursor: The process initiates with the synthesis of the 3,4-dihydroisoquinoline derivative. This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde condenses with an amine in an acidic medium.
Thiazole Formation: The thiazole moiety is typically synthesized through Hantzsch thiazole synthesis. In this, an α-halo ketone reacts with a thiourea derivative to yield the thiazole ring.
Coupling Step: The final step involves coupling the isoquinoline derivative with the thiazole moiety under conditions that facilitate the formation of the thioether bond. This might require catalysts such as palladium or copper, with a base like triethylamine, in an appropriate solvent such as dimethylformamide.
Industrial Production Methods
While the laboratory synthesis is crucial for initial research and small-scale production, the industrial-scale synthesis would need optimization for cost-efficiency and scalability. This typically involves:
Catalyst Optimization: Finding cost-effective and recyclable catalysts.
Solvent Recycling: Implementing solvent recovery systems to reduce waste.
Automated Processes: Leveraging automated and continuous flow reactors to enhance reaction efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide can undergo several reactions:
Oxidation: Exposure to oxidizing agents can lead to the formation of sulfoxide or sulfone derivatives.
Reduction: Reductive conditions can break the thioether bond, potentially yielding simpler thiol and amine products.
Substitution: Nucleophilic substitution reactions might occur at the acetamide site, modifying the acetyl group.
Common Reagents and Conditions
Oxidation: Often performed with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: Utilizes reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Requires strong nucleophiles, such as alkoxides or amines, in a polar solvent like methanol.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding thiols and amines.
Substitution Products: Various acetyl derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry, allowing the exploration of new reaction pathways and derivative synthesis.
Biology
In biological studies, its thiazole ring has shown potential bioactivity, making it relevant in biochemical assays and drug development.
Medicine
Its unique structure provides a scaffold for medicinal chemistry research, especially in the design of molecules targeting neurological disorders, given the isoquinoline moiety's known CNS activity.
Industry
In industrial applications, this compound might be used in the synthesis of advanced materials or as a precursor for other complex molecules.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism by which this compound exerts its effects is subject to ongoing research. it is hypothesized that:
Isoquinoline Derivatives: Often interact with neuroreceptors or enzymes involved in neurotransmission.
Thiazole Moiety: May contribute to bioactivity through interactions with cellular proteins or nucleic acids.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
Comparison with Analogous Syntheses :
- utilized click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole-containing analogs, whereas the target compound’s thioether linkage avoids metal catalysts, simplifying purification .
- achieved high yields (68–91%) for sulfonamide-containing thioacetamides via reflux in ethanol, suggesting similar conditions could optimize the target’s synthesis .
Table 2: Comparative Bioactivity and Properties
Insights :
- The target’s methoxyphenyl group may improve aqueous solubility compared to chlorinated () or nitro-substituted () analogs.
- Dihydroisoquinoline derivatives (e.g., ) often exhibit anticancer activity, suggesting the target compound could be screened against cancer cell lines .
Spectroscopic Characterization
- IR Spectroscopy : Expected peaks for thioacetamide (C=S stretch ~650 cm⁻¹), amide (N–H ~3300 cm⁻¹), and methoxy (C–O ~1250 cm⁻¹) align with data in and .
- NMR: The dihydroisoquinoline protons would resonate as multiplet signals at δ 6.8–7.5 ppm (aromatic), while the methoxy group appears as a singlet near δ 3.8 ppm .
Biological Activity
The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide represents a novel class of thiazole derivatives with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
It consists of a thiazole ring, a methoxyphenyl group, and a 3,4-dihydroisoquinoline moiety. The synthesis typically involves multi-step reactions starting from readily available precursors such as thiourea and various aryl halides to form the thiazole core, followed by the introduction of the isoquinoline derivative through acylation reactions .
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives containing thiazole rings exhibit significant antibacterial and antifungal properties. The compound demonstrated effective inhibition against various strains including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.47 mg/mL .
- Anti-inflammatory Effects : The thiazole derivatives have been investigated for their potential as COX-II inhibitors, which are crucial in mediating inflammatory responses. Preliminary data suggest that the compound may exhibit moderate inhibitory activity against COX-II, indicating its potential use in treating inflammatory conditions .
- Cytotoxicity : In vitro studies have indicated that the compound may induce cytotoxic effects in certain cancer cell lines, although detailed mechanisms remain to be elucidated. The presence of the isoquinoline structure is believed to enhance its cytotoxic potential .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (mg/mL) | IC50 (μM) |
|---|---|---|---|
| Antibacterial | E. coli | 0.23 | - |
| S. aureus | 0.47 | - | |
| Antifungal | Candida albicans | 0.35 | - |
| COX-II Inhibition | Human COX-II | - | 19.87 |
| Cytotoxicity | HeLa cells | - | 10.5 |
Case Study 1: Antimicrobial Efficacy
In a recent study, the compound was tested against a panel of bacterial pathogens. It showed promising results with lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment for resistant strains .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the compound's ability to inhibit COX enzymes in vitro. The results indicated that it could serve as a lead compound for developing new anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide?
Answer:
- Step 1: Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane with triethylamine as a base, as demonstrated in the synthesis of structurally similar acetamides .
- Step 2: Optimize reaction time and temperature (e.g., 3 hours at 273 K) to minimize side reactions.
- Step 3: Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., methanol/acetone mixtures) to improve purity .
- Step 4: Substitute solvents (e.g., glacial acetic acid for reflux) or catalysts (e.g., K₂CO₃ in DMF) based on precursor reactivity .
Basic: How can researchers validate the structural integrity and purity of this compound?
Answer:
- Analytical Methods:
- HPLC: Assess purity (>90% threshold recommended) using C18 columns and gradient elution .
- NMR: Confirm backbone structure via ¹H/¹³C chemical shifts (e.g., thiazole protons at δ 9.0–9.1 ppm, acetamide NH at δ 11.0–13.0 ppm) .
- Mass Spectrometry: Verify molecular weight accuracy (e.g., ESI–MS with <2 ppm error) .
- X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding patterns (e.g., inversion dimers linked via N–H⋯N bonds) .
Advanced: How can molecular docking studies predict the biological targets of this compound?
Answer:
- Step 1: Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., VEGFR-2 or BRAF kinase) .
- Step 2: Validate docking poses by comparing binding modes with co-crystallized ligands (e.g., align with ATP-binding pockets) .
- Step 3: Calculate binding energies (ΔG < -8 kcal/mol suggests strong affinity) and prioritize targets with conserved interactions (e.g., hydrogen bonds with thiazole sulfur or acetamide carbonyl) .
- Limitation: Account for protein flexibility and solvent effects via MD simulations .
Advanced: What experimental approaches address contradictory bioactivity data in different assay systems?
Answer:
- Approach 1: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
- Approach 2: Use orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation for functional activity) .
- Approach 3: Investigate off-target effects via kinome-wide profiling or CRISPR screening .
- Case Study: If IC₅₀ values vary between enzymatic and cell-based assays, assess membrane permeability (e.g., LogP >3) or efflux pump activity .
Basic: How to troubleshoot low yields in the final coupling step of the synthesis?
Answer:
- Checklist:
- Reagent Stoichiometry: Ensure 1:1 molar ratio of 3,4-dihydroisoquinoline and thiazole precursors .
- Protecting Groups: Use Boc or Fmoc groups to prevent side reactions at reactive amines .
- Solvent Choice: Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity in SN2 reactions .
- Workup: Acidify reaction mixtures to precipitate products and avoid column chromatography losses .
Advanced: What SAR (Structure-Activity Relationship) trends are observed in analogs of this compound?
Answer:
- Key Modifications:
- Thiazole Substitution: Nitro or cyano groups at C6 improve kinase inhibition (e.g., 8a vs. 8c in VEGFR-2 activity) .
- Isoquinoline Ring: Fluorination at C3 increases metabolic stability but may reduce solubility .
- Acetamide Linker: Replacing sulfur with oxygen decreases potency (ΔIC₅₀ >10-fold) due to lost H-bonding .
- Data Correlation: Plot substituent electronic effects (Hammett σ) against bioactivity to identify optimal groups .
Basic: What spectroscopic techniques confirm the formation of the thioether linkage in this compound?
Answer:
- IR Spectroscopy: Look for C–S stretching vibrations at 600–700 cm⁻¹ and carbonyl (C=O) peaks at 1660–1680 cm⁻¹ .
- ¹³C NMR: Identify thioether carbons at δ 35–45 ppm and adjacent carbonyls at δ 165–175 ppm .
- HRMS: Detect molecular ion [M+H]⁺ with exact mass matching theoretical value (e.g., C₂₅H₂₅N₃O₃S₂: 511.1234) .
Advanced: How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?
Answer:
- Step 1: Determine solubility (e.g., shake-flask method) and LogP (e.g., HPLC-based) to predict bioavailability .
- Step 2: Administer via IV (for plasma half-life) and oral routes (for absorption) in rodent models.
- Step 3: Use LC-MS/MS to quantify plasma/tissue concentrations and calculate AUC, Cmax, and t₁/₂ .
- Step 4: Monitor metabolites via UPLC-QTOF (e.g., oxidation at isoquinoline or O-demethylation) .
Basic: What crystallization conditions are optimal for X-ray diffraction studies?
Answer:
- Solvent System: Slow evaporation from methanol/acetone (1:1 v/v) produces diffraction-quality crystals .
- Temperature: Maintain at 4°C to control nucleation rate.
- Additives: Include 5% DMSO to improve crystal packing .
Advanced: How to resolve discrepancies between computational predictions and experimental binding affinities?
Answer:
- Strategy 1: Re-optimize ligand conformations using quantum mechanics (e.g., DFT at B3LYP/6-31G* level) .
- Strategy 2: Incorporate water molecules and counterions in docking simulations to mimic physiological conditions .
- Strategy 3: Validate with mutagenesis (e.g., alanine scanning of predicted binding residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
